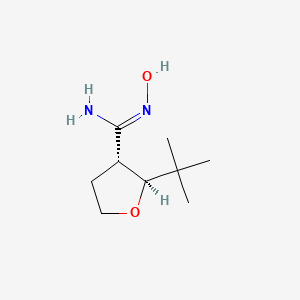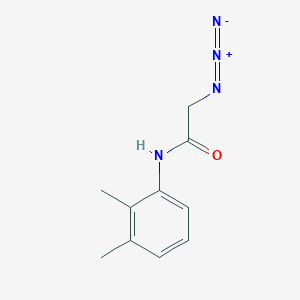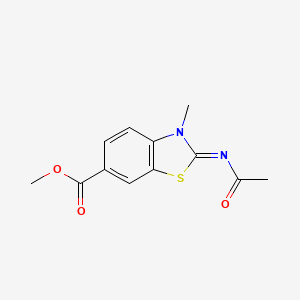![molecular formula C24H21N3O2S B2606941 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 941967-61-9](/img/structure/B2606941.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide” is a complex organic compound that belongs to the class of compounds known as thiazolo[4,5-b]pyridines . These compounds are characterized by a fused ring system consisting of a thiazole ring and a pyridine ring .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridines often involves the annulation of a pyridine ring to a thiazole or thiazolidine derivative . This results in a bicyclic scaffold with multiple reactive sites, which allows for a wide range of modifications .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiazolo[4,5-b]pyridine core, along with ethoxy, pyridin-2-ylmethyl, and cinnamamide substituents .Chemical Reactions Analysis
The chemical reactions involving thiazolo[4,5-b]pyridines can be diverse, depending on the substituents present on the molecule . For instance, the interaction of 2-substituted thiazol-4-ylamines with certain compounds can lead to the formation of 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones .Applications De Recherche Scientifique
1. Synthesis and Anticancer Activity
Two new Co(II) complexes containing similar structural features to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide were synthesized and exhibited potential anticancer activities. Specifically, their cytotoxicity was tested against the human breast cancer cell line MCF 7, showing the potential application of these compounds in cancer treatment research (Vellaiswamy & Ramaswamy, 2017).
2. Antiviral Activity and COVID-19 Research
Compounds structurally related to this compound were designed, synthesized, and characterized, showing antiviral activity. Specifically, their potential as COVID-19 inhibitors was investigated through molecular docking and dynamics simulations against the SARS-CoV-2 main protease, highlighting the significance of these compounds in antiviral research (Alghamdi et al., 2023).
3. Structural Characterization and Hydrogen Bonding Studies
Structural characterization and analysis of hydrogen bonding in mono-hydrobromide salts of compounds closely related to this compound were conducted. This research offers insights into the molecular conformations and intermolecular interactions, providing foundational knowledge for further applications in various scientific fields (Böck et al., 2021).
4. Antimicrobial Activity
Studies on benzothiazole derivatives, which share structural similarities with this compound, have shown significant antimicrobial activities. These compounds were effective against various bacteria and fungi, indicating their potential application in developing new antimicrobial agents (Nam et al., 2010).
5. Thiazole Derivative Synthesis and Antimicrobial Properties
Research into the synthesis of thiazole derivatives and their antimicrobial activities has highlighted the importance of these compounds in addressing bacterial and fungal infections. This work paves the way for the development of new antimicrobial agents and the exploration of their broader applications (Wardkhan et al., 2008).
Orientations Futures
The future research directions for thiazolo[4,5-b]pyridines could involve exploring their potential applications in medicinal chemistry, given their broad spectrum of pharmacological activities . Additionally, the development of novel synthetic techniques could enable the creation of new thiazolo[4,5-b]pyridine derivatives with diverse structural modifications .
Propriétés
IUPAC Name |
(E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-2-29-20-12-8-13-21-23(20)26-24(30-21)27(17-19-11-6-7-16-25-19)22(28)15-14-18-9-4-3-5-10-18/h3-16H,2,17H2,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUOHMXRCHOIDC-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2606860.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2606862.png)

![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2606869.png)



![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2606879.png)